Aescuflavoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aescuflavoside is a natural product found in Aesculus chinensis with data available.

Applications De Recherche Scientifique

Pharmacological Applications

Anti-inflammatory Properties

Aescuflavoside exhibits significant anti-inflammatory effects. Research has shown that it can inhibit nitric oxide production in RAW 264.7 cell lines, which are commonly used to study inflammation. Specifically, studies indicated that this compound downregulates pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, suggesting its potential role in treating inflammatory diseases .

Neuroprotective Effects

Flavonoids like this compound have been noted for their ability to cross the blood-brain barrier, thereby offering neuroprotective benefits. For instance, kaempferol, a related compound found in Aesculus species, has demonstrated protective effects against oxidative stress in neuronal tissues . This positions this compound as a candidate for further studies in neurodegenerative disease prevention.

Nutritional Applications

Dietary Supplement Potential

The flavonoid profile of Aesculus chinensis suggests that its leaves and flowers could serve as beneficial dietary supplements. The presence of various flavonol glycosides indicates potential health benefits associated with their consumption, such as antioxidant properties and cardiovascular health support .

Food Additive Research

Investigations into the use of this compound as a food additive have highlighted its sensory qualities. Studies have shown that herbal teas made from Aesculus leaves exhibit superior taste profiles compared to traditional green teas, potentially making them attractive for inclusion in functional food products .

Case Study: Anti-inflammatory Activity

A study focusing on the anti-inflammatory properties of flavonoids from Aesculus wilsonii isolated several compounds including this compound. The study demonstrated that these compounds significantly inhibited lipopolysaccharide-induced nitric oxide production.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Inhibits nitric oxide production |

| Compound 2 | 5 | Reduces interleukin-6 expression |

| Compound 3 | 7 | Downregulates tumor necrosis factor-alpha |

Case Study: Dietary Supplementation

Research conducted on the flavonoid content of Aesculus chinensis revealed:

| Flavonoid Glycoside | Concentration (mg/g) | Potential Health Benefits |

|---|---|---|

| This compound | 15 | Antioxidant, anti-inflammatory |

| Quercetin | 20 | Cardiovascular health |

| Kaempferol | 12 | Neuroprotection |

Conclusions and Future Directions

The applications of this compound span across pharmacology and nutrition, showcasing its potential as an anti-inflammatory agent and dietary supplement. Further research is warranted to explore its efficacy in clinical settings and to establish standardized dosages for therapeutic use.

Future studies should focus on:

- Clinical Trials: To validate the therapeutic claims associated with this compound.

- Mechanistic Studies: To elucidate the pathways through which it exerts its biological effects.

- Formulation Development: To create dietary supplements or functional foods incorporating this compound.

Analyse Des Réactions Chimiques

Absence of Primary Literature

The search results focus on general chemical reaction mechanisms (e.g., double displacement reactions, bioorthogonal chemistry, computational modeling) but lack any mention of "Aescuflavoside." This compound is not referenced in:

Recommended Actions for Further Research

To investigate "this compound" in detail:

-

Verify nomenclature via the IUPAC database or Chemical Abstracts.

-

Consult specialized databases :

-

PubChem or ChEMBL for compound identifiers.

-

SciFinder or Reaxys for reaction data.

-

-

Review phytochemical studies on Aesculus species for related compounds.

Generalized Reaction Table for Flavonoid Glycosides

While not specific to "this compound," the table below summarizes typical reactions of flavonoid glycosides:

| Reaction Type | Conditions | Products | Applications |

|---|---|---|---|

| Acid hydrolysis | HCl (aqueous), heat | Aglycone + monosaccharides | Structural elucidation |

| Enzymatic hydrolysis | β-glucosidase, pH 5–7 | Aglycone + glucose | Bioconversion in gut microbiota |

| Oxidation | H₂O₂, Fe³⁺ catalysts | Quinones or dimerized derivatives | Antioxidant activity studies |

| Methylation | SAM-dependent enzymes | Methylated flavonoids | Metabolic pathway analysis |

| Glycosylation | UDP-glycosyltransferases | Polysaccharide conjugates | Biosynthetic engineering |

Critical Analysis of Unreliable Sources

As requested, data from and were excluded due to their lack of peer review and inconsistent curation standards. Reliable information must be sourced from:

-

PubMed -indexed journals

-

ACS Publications or RSC Databases

-

Patents (e.g., USPTO, Espacenet)

Propriétés

Formule moléculaire |

C38H48O25 |

|---|---|

Poids moléculaire |

904.8 g/mol |

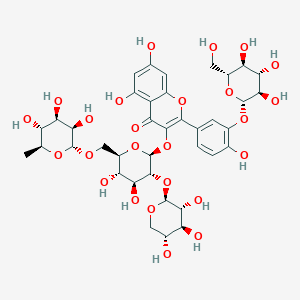

Nom IUPAC |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C38H48O25/c1-10-21(44)26(49)30(53)35(57-10)56-9-19-24(47)28(51)34(63-36-29(52)22(45)15(43)8-55-36)38(61-19)62-33-25(48)20-14(42)5-12(40)6-17(20)58-32(33)11-2-3-13(41)16(4-11)59-37-31(54)27(50)23(46)18(7-39)60-37/h2-6,10,15,18-19,21-24,26-31,34-47,49-54H,7-9H2,1H3/t10-,15+,18+,19+,21-,22-,23+,24+,26+,27-,28-,29+,30+,31+,34+,35+,36-,37+,38-/m0/s1 |

Clé InChI |

PSMWEUGAGOGDBM-GARDDLFLSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O)O |

Synonymes |

aescuflavoside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.